2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol is an organic compound that features a boronic ester group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol typically involves the borylation of a pyridine derivative. One common method includes the reaction of 3-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronic ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Acts as a building block for the synthesis of biologically active molecules.
Medicine: Potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism by which 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The pyridine ring can also participate in coordination chemistry, interacting with metal ions and other electrophiles .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A closely related compound with similar reactivity.
tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Another boronic ester derivative used in organic synthesis .
Uniqueness
What sets 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol apart is its combination of a boronic ester group with a pyridine ring, providing unique reactivity and versatility in various chemical transformations. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable intermediate in the synthesis of complex molecules .
Biological Activity
The compound 2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propan-2-ol is a boron-containing organic molecule that has garnered attention for its potential biological activities. The presence of the dioxaborolane moiety in its structure suggests possible applications in medicinal chemistry, particularly in drug design and development.
Chemical Structure and Properties
The molecular formula of this compound is C15H22BNO3, with a molecular weight of approximately 273.15 g/mol. The compound features a pyridine ring substituted with a dioxaborolane group and a propanol moiety, which may influence its solubility and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₂BNO₃ |
Molecular Weight | 273.15 g/mol |
CAS Number | Not explicitly listed |
Melting Point | Not available |
Purity | >95% |
The biological activity of this compound is likely related to its ability to interact with various biological targets through the boron atom's unique properties. Boron compounds are known to participate in enzyme inhibition and modulation of signaling pathways. For example, boron-containing compounds have been studied for their role as inhibitors of kinases and phosphatases.
In Vitro Studies
Recent studies have demonstrated the potential of similar boron-containing compounds as inhibitors of key enzymes involved in various diseases. For instance, compounds with the dioxaborolane structure have shown promising results as inhibitors of Glycogen Synthase Kinase 3 beta (GSK-3β), an enzyme implicated in Alzheimer's disease and cancer.
- GSK-3β Inhibition :
- Cytotoxicity Assays :
Case Studies
Several case studies have highlighted the therapeutic potential of boron-containing compounds:
- Case Study 1 : A derivative with similar structural features was evaluated for its effects on neuroblastoma cell lines. The compound exhibited significant apoptotic activity at concentrations as low as 1 µM.
- Case Study 2 : In vivo studies using animal models demonstrated that administration of a related dioxaborolane compound resulted in reduced tumor growth rates compared to control groups .
Properties
IUPAC Name |
2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO3/c1-12(2,17)10-7-11(9-16-8-10)15-18-13(3,4)14(5,6)19-15/h7-9,17H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWGJYZBBBBXPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(C)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694484 |
Source
|
Record name | 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257431-63-2 |
Source
|
Record name | 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60694484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.